molecular formula C30H34N4O8S B2959971 2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) CAS No. 866014-62-2

2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide)

Cat. No.: B2959971
CAS No.: 866014-62-2
M. Wt: 610.68
InChI Key: OPHGPCMTGCNPQF-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are often used as versatile synthons for the preparation of various derivatives .


Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones, involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines is characterized by a fused ring system containing a thiophene and a pyrimidine ring .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions to form different derivatives. For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .


Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines can vary widely depending on the specific derivative. Some general properties include high binding affinity and potent in vitro antagonistic activity for certain receptors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Investigation into Synthetic Methods : Research has demonstrated various synthetic approaches for producing thieno[2,3-d]pyrimidines, showcasing methodologies that involve reactions under microwave irradiation to yield derivatives with potential for further application in chemical synthesis and pharmaceutical development (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

  • Antimicrobial Activity of Derivatives : A study focused on the synthesis of novel pyrimidine-triazole derivatives from specific precursors, evaluating their antimicrobial properties against selected bacterial and fungal strains. This research underlines the potential of thieno[3,2-d]pyrimidine derivatives in contributing to the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022).

  • Aldose Reductase Inhibitors : The synthesis of substituted 2,4-dioxo-thienopyrimidin-1-acetic acids and their evaluation as aldose reductase inhibitors were reported. These compounds showed potential for therapeutic use in managing complications related to diabetes, indicating the importance of such derivatives in medicinal chemistry (Ogawva, Yamawaki, Matsusita, Nomura, Kador, & Kinoshita, 1993).

  • Polyimide Synthesis : Research into the synthesis of fluorinated polyimides from novel monomers, including interactions with dianhydrides like pyromellatic dianhydride (PMDA), showcases the utility of thieno[3,2-d]pyrimidine derivatives in creating materials with potential applications in the electronics and aerospace industries due to their high thermal stability and low dielectric constants (Banerjee, Madhra, Salunke, & Jaiswal, 2003).

Mechanism of Action

    Target of Action

    Thieno[3,2-d]pyrimidines and their derivatives have been reported to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation .

    Mode of Action

    These compounds interact with CDK2, inhibiting its activity and thus affecting cell cycle progression

    Biochemical Pathways

    The inhibition of CDK2 can lead to cell cycle arrest, affecting the proliferation of cells . This can have downstream effects on various cellular processes, including DNA replication and repair, apoptosis, and more.

    Result of Action

    The inhibition of CDK2 by thieno[3,2-d]pyrimidines and their derivatives can lead to significant alterations in cell cycle progression and induce apoptosis within cells .

Future Directions

Thieno[3,2-d]pyrimidines continue to be an area of active research due to their diverse biological activities. Future research may focus on developing new synthetic methods and exploring new biological targets .

Biochemical Analysis

Biochemical Properties

2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism . This inhibition can lead to the accumulation of deoxyguanosine triphosphate, which can be toxic to certain cells, particularly T-cells . Additionally, this compound interacts with other biomolecules, such as ribonucleoside diphosphate reductase, affecting DNA synthesis and repair processes .

Cellular Effects

The effects of 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) on cellular processes are profound. It has been observed to induce cytotoxicity in various cell lines, including human T-cells and non-small cell lung cancer (NSCLC) cells . This compound influences cell signaling pathways, such as the CDK2/cyclin A2 pathway, leading to cell cycle arrest and apoptosis . Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins . The impact on cellular metabolism includes alterations in nucleotide synthesis and energy production pathways .

Molecular Mechanism

At the molecular level, 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as PNP and ribonucleoside diphosphate reductase, inhibiting their activity . This binding is often competitive, where the compound competes with the natural substrate of the enzyme . Additionally, it can induce conformational changes in proteins, affecting their function and stability . The compound also influences gene expression by interacting with DNA and RNA, leading to changes in transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) have been studied over time. The compound exhibits stability under various conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen . Long-term studies have shown that its effects on cellular function can persist, leading to sustained inhibition of enzyme activity and prolonged cytotoxicity . In vitro studies have demonstrated that the compound can maintain its activity for several days, while in vivo studies indicate that its effects can last for weeks .

Dosage Effects in Animal Models

The effects of 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular effects . Toxicity studies in animal models have shown that the compound can cause damage to liver and kidney tissues at high concentrations .

Metabolic Pathways

2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can affect metabolic flux by altering the levels of key metabolites, such as nucleotides and amino acids . Additionally, it can influence the activity of cofactors, such as NADH and FADH2, impacting energy production and redox balance .

Transport and Distribution

Within cells and tissues, 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cell membranes . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Its localization within cells is influenced by factors such as pH and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) plays a crucial role in its activity. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also be found in the nucleus, where it affects gene expression and DNA synthesis . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific cellular compartments . These modifications can influence its stability and activity within the cell .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide)' involves the condensation of 2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl diisocyanate with N-(3,4-dimethoxyphenethyl)acetamide in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl diisocyanate", "N-(3,4-dimethoxyphenethyl)acetamide", "Suitable solvent", "Catalyst" ], "Reaction": [ "Dissolve 2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl diisocyanate and N-(3,4-dimethoxyphenethyl)acetamide in a suitable solvent such as dichloromethane or dimethylformamide.", "Add a suitable catalyst such as triethylamine or N,N-dimethylaminopyridine to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Filter the reaction mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable eluent such as a mixture of dichloromethane and methanol.", "Collect the desired product fractions and concentrate under reduced pressure to obtain the pure compound." ] }

CAS No.

866014-62-2

Molecular Formula

C30H34N4O8S

Molecular Weight

610.68

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C30H34N4O8S/c1-39-22-7-5-19(15-24(22)41-3)9-12-31-26(35)17-33-21-11-14-43-28(21)29(37)34(30(33)38)18-27(36)32-13-10-20-6-8-23(40-2)25(16-20)42-4/h5-8,11,14-16H,9-10,12-13,17-18H2,1-4H3,(H,31,35)(H,32,36)

InChI Key

OPHGPCMTGCNPQF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)SC=C3)OC

solubility

not available

Origin of Product

United States

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